Cas no 1806230-75-0 (2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid)

2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid is a specialized pyridine derivative featuring both amino and trifluoromethoxy functional groups, which enhance its reactivity and potential applications in pharmaceutical and agrochemical synthesis. The presence of multiple reactive sites, including the amino and acetic acid moieties, makes it a versatile intermediate for constructing complex heterocyclic frameworks. Its trifluoromethoxy group contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, offering precise structural modifications for targeted activity. High purity and well-defined synthetic pathways ensure consistent performance in research and industrial applications.
2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid structure
1806230-75-0 structure
Product Name:2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid
CAS No:1806230-75-0
MF:C9H10F3N3O3
MW:265.189212322235
CID:4930207
Update Time:2025-06-11

2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid
    • Inchi: 1S/C9H10F3N3O3/c10-9(11,12)18-6-1-4(3-13)8(14)15-5(6)2-7(16)17/h1H,2-3,13H2,(H2,14,15)(H,16,17)
    • InChI Key: VLWDGVDESFPHFN-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC(CN)=C(N)N=C1CC(=O)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 301
  • XLogP3: -1.7
  • Topological Polar Surface Area: 112

2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A022003449-500mg
2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid
1806230-75-0 97%
500mg
$950.60 2022-03-31
Alichem
A022003449-1g
2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid
1806230-75-0 97%
1g
$1,730.40 2022-03-31

2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid Related Literature

Additional information on 2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid

Professional Introduction to 2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic Acid (CAS No. 1806230-75-0)

2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid, with the CAS number 1806230-75-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a nitrogen atom embedded within a six-membered ring containing carbon atoms. The presence of multiple functional groups, including amino, hydroxymethyl, and trifluoromethoxy substituents, makes this molecule a versatile intermediate in the synthesis of various bioactive compounds.

The< strong>2-amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid structure is particularly intriguing due to its potential applications in medicinal chemistry. The pyridine core is a common scaffold in many pharmacologically active agents, and modifications to this core can lead to compounds with enhanced biological activity. The< strong>aminomethyl group at the 3-position and the< strong>trifluoromethoxy group at the 5-position introduce unique electronic and steric properties that can influence the compound's reactivity and interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The< strong>2-amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid molecule has been explored as a precursor in the synthesis of potential drug candidates for various diseases, including cancer, inflammation, and infectious disorders. The< strong>trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity to biological targets, making it a valuable moiety in drug design.

One of the most compelling aspects of this compound is its role in the development of targeted therapies. Researchers have leveraged its structural features to create molecules that selectively interact with specific enzymes or receptors involved in disease pathways. For instance, studies have demonstrated that derivatives of< strong>2-amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid can inhibit kinases and other enzymes overexpressed in cancer cells, leading to potent antitumor effects. Additionally, the< strong>aminomethyl group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.

The< strong>CAS number 1806230-75-0 serves as a unique identifier for this compound, ensuring accurate documentation and communication among researchers. This standardized nomenclature is crucial for regulatory compliance and facilitates the sharing of data across international collaborations. The compound's synthesis involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and flow chemistry, have been employed to optimize the production process.

In terms of biological activity, preliminary studies on< strong>2-amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid have revealed promising results. In vitro assays have shown that certain derivatives exhibit inhibitory effects on enzymes associated with inflammatory pathways, suggesting potential therapeutic applications in managing chronic inflammatory diseases. Furthermore, computational modeling has been used to predict how modifications to the< strong>trifluoromethoxy group can enhance binding affinity to target proteins, guiding the design of more effective drug candidates.

The integration of computational chemistry and experimental biology has accelerated the discovery process for novel compounds like< strong>2-amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-6-acetic acid. High-throughput screening techniques combined with machine learning algorithms enable researchers to rapidly identify promising scaffolds and optimize their properties. This interdisciplinary approach has significantly reduced the time required to bring new drugs from discovery to clinical trials.

The future prospects for< strong>CAS no 1806230-75-0-based compounds are vast. As our understanding of disease mechanisms continues to evolve, so does our ability to design molecules that precisely target pathological processes. The< strong.amino group, along with other functional moieties present in this compound, offers numerous possibilities for structural diversification. By exploring different synthetic strategies and leveraging cutting-edge technologies, scientists are poised to unlock new therapeutic opportunities.

In conclusion,< strong.amino 3 (aminomethyl) 5 trifluoromethoxy pyridine 6 acetic acid CAS no 1806230 75 0

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